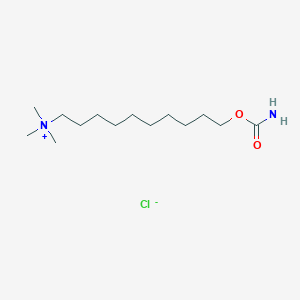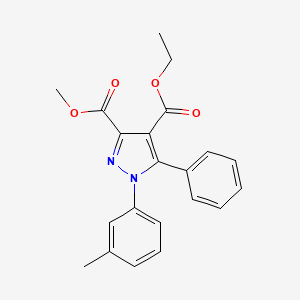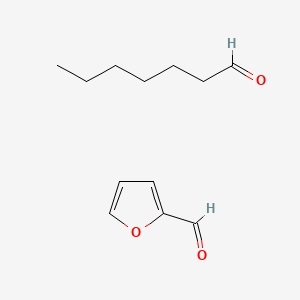
Furan-2-carbaldehyde;heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-carbaldehyde, also known as furfural, is an organic compound with the formula C(_5)H(_4)O(_2). It is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. Heptanal, on the other hand, is an aldehyde with the formula C(_7)H(_14)O. Both compounds are significant in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-2-carbaldehyde can be synthesized through several methods:
Vilsmeier Reaction: This involves the reaction of furan with DMF and POCl(_3) to produce furan-2-carbaldehyde.
Cleavage of Di(furan-2-yl)ethanedione: This method uses cyanide in D(_2)O as a solvent.
Decarboxylation of 2-(furan-2-yl)-2-oxoacetic acid: This involves the use of PPh(_3) and NEt(_3) in deuterated water.
Heptanal can be produced through the oxidation of heptane or by the hydroformylation of hexene.
Industrial Production Methods
Furan-2-carbaldehyde is primarily produced from agricultural byproducts like corncobs, oat, and wheat bran through acid hydrolysis. Heptanal is industrially produced via the hydroformylation of hexene, which involves the addition of a formyl group to hexene in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Furan-2-carbaldehyde can be oxidized to furan-2-carboxylic acid.
Reduction: It can be reduced to furan-2-methanol.
Substitution: It undergoes various substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
Furan-2-carbaldehyde and heptanal have numerous applications in scientific research:
Biology: It is used in the study of metabolic pathways and as a tracer in isotope labeling studies.
Industry: Both compounds are used in the production of fragrances and flavors. Furan-2-carbaldehyde is also used in the production of resins and as a solvent in petroleum refining.
Mécanisme D'action
The mechanism of action of furan-2-carbaldehyde involves its reactivity at the aldehyde group. It can form Schiff bases with amines, which are important intermediates in various chemical reactions. The furan ring can also participate in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural: Similar to furan-2-carbaldehyde but derived from different sources.
Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.
Methoxymethylfurfural: Similar to hydroxymethylfurfural but with a methoxy group.
Uniqueness
Furan-2-carbaldehyde is unique due to its versatility in synthetic chemistry and its availability from renewable resources. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
68411-59-6 |
|---|---|
Formule moléculaire |
C7H14O.C5H4O2 C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
furan-2-carbaldehyde;heptanal |
InChI |
InChI=1S/C7H14O.C5H4O2/c1-2-3-4-5-6-7-8;6-4-5-2-1-3-7-5/h7H,2-6H2,1H3;1-4H |
Clé InChI |
ZBPBSTCWSSOXIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=O.C1=COC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


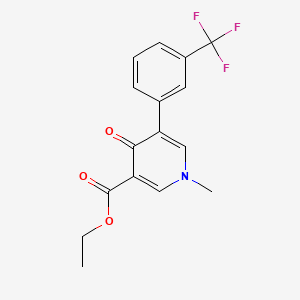


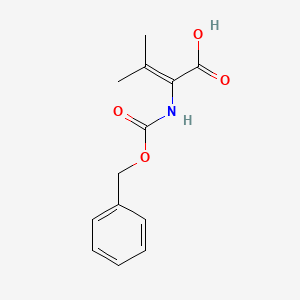



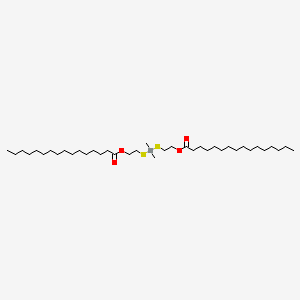
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
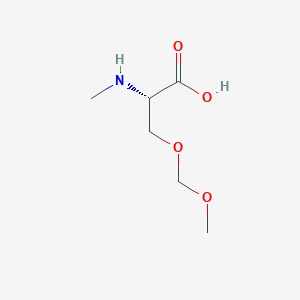
![6-[4-anthracen-9-yl-6-(6-cyanopyridin-2-yl)pyridin-2-yl]pyridine-2-carbonitrile](/img/structure/B13785158.png)
